Bis(4-fluorophenyl)acetonitrile
CAS No.: 37742-99-7
Cat. No.: VC21501982
Molecular Formula: C14H9F2N
Molecular Weight: 229.22g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37742-99-7 |
---|---|
Molecular Formula | C14H9F2N |
Molecular Weight | 229.22g/mol |
IUPAC Name | 2,2-bis(4-fluorophenyl)acetonitrile |
Standard InChI | InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H |
Standard InChI Key | JPKIYKWSYBYKIS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F |
Canonical SMILES | C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F |
Introduction
Structural and Electronic Properties
The core structure of bis(4-fluorophenyl)acetonitrile consists of:
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Two 4-fluorophenyl groups attached to a central carbon atom.
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An acetonitrile group (CH₂CN) acting as a terminal functional group.
Fluorine substituents at the para positions enhance electron-withdrawing effects, stabilizing the aromatic rings and influencing reactivity. The nitrile group (CN) introduces a strong dipole moment, enabling hydrogen bonding and coordination with metal ions .
Synthetic Pathways and Derivatives
Core Synthesis Strategies
Bis(4-fluorophenyl)acetonitrile can be synthesized through:
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Nucleophilic alkylation: Reaction of 4-fluorobenzyl halides with nitrile-containing nucleophiles.
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Cross-coupling reactions: Palladium-catalyzed coupling of aryl halides with acetonitrile derivatives.
Table 1: Representative Synthesis Routes
Reaction Type | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Nucleophilic alkylation | 4-Fluorobenzyl bromide, NaCN, DMF | 40–60 | |
Suzuki coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 50–70 |
Functionalization for Pharmacological Applications
Bis(4-fluorophenyl)acetonitrile serves as a precursor for bioisosteric modifications. For example:
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Sulfur oxidation: Conversion to sulfoxides or sulfones (e.g., compound 7 in ) enhances metabolic stability.
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Amide formation: Reaction with amines generates tertiary amines critical for dopamine transporter (DAT) inhibitors .
Structure-Activity Relationships (SAR)
Binding Affinity and Selectivity
While direct data on bis(4-fluorophenyl)acetonitrile is limited, analogous bis(4-fluorophenyl)methyl derivatives demonstrate:
Table 2: Comparative Binding Affinities of Bis(4-Fluorophenyl) Derivatives
Compound | Substituent | DAT K<sub>i</sub> (nM) | Selectivity vs. SERT/NET |
---|---|---|---|
6b | 4-Fluorophenyl | 25.5 ± 6.95 | 10.90 (SERT) |
19b | 4-Fluorophenyl, C=O | 7.04 ± 0.824 | 69.46 (SERT) |
32 | 2-Fluorophenyl, C=O | 46.1 ± 17.1 | 7.61 (SERT) |
Key trends include:
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Fluorine position: Para-fluorine enhances DAT affinity over serotonin/norepinephrine transporters (SERT/NET) .
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Oxidation state: Sulfides (e.g., 6b) show moderate potency, while amides (e.g., 19b) exhibit higher selectivity .
Challenges and Future Directions
Synthetic Limitations
Current routes face challenges:
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Yield variability: Nucleophilic alkylations often require anhydrous conditions and yield <60% .
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Regioselectivity: Cross-coupling reactions may produce mixtures (e.g., isocoumarin vs. cyclobutene in ).
Optimization Strategies
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